molecular formula C10H18N2OS B6053345 1-(Thiolan-3-yl)piperidine-4-carboxamide

1-(Thiolan-3-yl)piperidine-4-carboxamide

Cat. No.: B6053345
M. Wt: 214.33 g/mol
InChI Key: PEKGRHHMDKAGLD-UHFFFAOYSA-N
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Description

1-(Thiolan-3-yl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a thiolan-3-yl (tetrahydrothiophen-3-yl) substituent.

Properties

IUPAC Name

1-(thiolan-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS/c11-10(13)8-1-4-12(5-2-8)9-3-6-14-7-9/h8-9H,1-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKGRHHMDKAGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiolan-3-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with thiolan and carboxamide precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(Thiolan-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated piperidine derivatives, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-(Thiolan-3-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thiolan-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiolan group may interact with sulfur-containing enzymes or proteins, while the piperidine ring can bind to receptors or ion channels. The carboxamide group may facilitate hydrogen bonding with biological molecules, enhancing the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The piperidine-4-carboxamide core is a common pharmacophore in drug discovery. Below, we compare 1-(Thiolan-3-yl)piperidine-4-carboxamide with three structurally related compounds, emphasizing differences in substituents, biological targets, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives

Compound Name Substituents Biological Target Key Findings Source
This compound Thiolan-3-yl (tetrahydrothiophen-3-yl) Not explicitly stated (inferred from analogs) Hypothesized to modulate enzyme activity via sulfur-mediated interactions; potential metabolic stability due to thioether group. N/A
1-{6-Chloro-5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazol-2-yl}-N-(oxolan-3-yl)piperidine-4-carboxamide (Compound 118) Oxolan-3-yl (tetrahydrofuran-3-yl), benzimidazole-pyridine hybrid mPGES-1 (anti-inflammatory target) Potent mPGES-1 inhibitor (IC₅₀ < 100 nM); used as a reference standard in TBA-MDA assays. Oxygen in oxolan may reduce lipophilicity compared to thiolan.
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 4-Fluorobenzyl, naphthalen-1-yl ethyl SARS-CoV-2 (viral protease or entry) Demonstrated antiviral activity; bulky naphthalene group may enhance target binding but reduce solubility.
1-(4-Formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (Compound 4) 4-Formylphenyl, trifluoromethylbenzyl Soluble Epoxide Hydrolase (sEH) Synthesized via chloroform/isobutyl chloroformate-mediated amidation; trifluoromethyl group enhances metabolic resistance.

Key Structural and Functional Insights

Substituent Effects on Target Engagement Thiolan-3-yl vs. Compound 118’s oxolan substituent is associated with high mPGES-1 inhibition, suggesting that substituting sulfur for oxygen could alter enzyme affinity or selectivity . Aromatic vs. In contrast, the thiolan-3-yl group balances moderate lipophilicity with ring strain, which may optimize membrane permeability .

Synthetic Strategies

  • The synthesis of piperidine-4-carboxamides typically employs carbodiimide- or chloroformate-mediated coupling (e.g., isobutyl chloroformate in ). Similar methods may apply to this compound, with thiolan-3-amine as a key intermediate .

Biological Applications

  • Enzyme Inhibition : Compound 118’s mPGES-1 inhibition highlights the piperidine-4-carboxamide scaffold’s utility in anti-inflammatory drug design. The thiolan variant could be tested in analogous assays to evaluate sulfur’s impact on potency .
  • Antiviral Activity : The SARS-CoV-2 inhibitors in demonstrate that substituent bulk and aromaticity are critical for viral target engagement. Thiolan-3-yl’s smaller size might favor different viral protease interactions .

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